molecular formula C8H13NO2 B11919737 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- CAS No. 287401-36-9

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-

Cat. No.: B11919737
CAS No.: 287401-36-9
M. Wt: 155.19 g/mol
InChI Key: QTQKEDBPEZJZPJ-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[34]octan-1-one, 3,3-dimethyl- is a spiro compound that features a unique structure combining an oxane ring and an azaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development
    • The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its spirocyclic structure is known to enhance pharmacological properties, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
  • Theranostics
    • Recent studies have explored the use of azobenzene derivatives in theranostic applications, where compounds like 2-Oxa-5-azaspiro[3.4]octan-1-one can serve dual roles as diagnostic and therapeutic agents. Research indicates that these compounds can be activated under hypoxic conditions prevalent in tumors, thus providing targeted therapy while allowing for imaging of tumor sites .

Applications in Organic Synthesis

  • Synthetic Intermediates
    • The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, facilitating the construction of diverse organic frameworks.
  • Annulation Strategies
    • Innovative synthetic routes have been developed that utilize 2-Oxa-5-azaspiro[3.4]octan-1-one as a key building block. For instance, researchers have reported successful annulation strategies that incorporate this compound to create larger cyclic structures with potential biological activity .

Data Table: Comparison of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryDrug development for cancer and neurological disorders
TheranosticsImaging and targeted therapy in hypoxic tumors
Organic SynthesisIntermediate for complex organic molecules
Synthetic StrategiesAnnulation techniques for cyclic compounds

Case Studies

  • Therapeutic Efficacy
    • A study demonstrated the efficacy of derivatives of 2-Oxa-5-azaspiro[3.4]octan-1-one in reducing tumor growth in animal models. The compound was shown to activate under hypoxic conditions, leading to enhanced therapeutic outcomes compared to conventional drugs .
  • Synthesis Development
    • Researchers successfully synthesized novel compounds using 2-Oxa-5-azaspiro[3.4]octan-1-one as a precursor through three distinct annulation methods. Each method showcased different efficiencies and yields, highlighting the versatility of this compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that require specific molecular configurations.

Properties

CAS No.

287401-36-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one

InChI

InChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3

InChI Key

QTQKEDBPEZJZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCN2)C(=O)O1)C

Origin of Product

United States

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